N-(4-(3-oxo-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide
Description
This compound features a thiazole core substituted with a 3-oxo propyl chain bearing a 4-(3-(trifluoromethyl)phenyl)piperazine moiety and a furan-2-carboxamide group. Its structural complexity positions it within a class of heterocyclic compounds investigated for therapeutic or agrochemical applications.
Properties
IUPAC Name |
N-[4-[3-oxo-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O3S/c23-22(24,25)15-3-1-4-17(13-15)28-8-10-29(11-9-28)19(30)7-6-16-14-33-21(26-16)27-20(31)18-5-2-12-32-18/h1-5,12-14H,6-11H2,(H,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPUKMSRQHLEDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been associated with thecalcitonin gene-related peptide (CGRP) receptor . CGRP receptors are found in the meningeal blood vessels and dura, which are pain-sensitive and innervated by peripheral sensory trigeminal nerves.
Mode of Action
Compounds with a trifluoromethyl group have been associated with acting asantagonists to the CGRP receptor . This means they may prevent the action of CGRP, a neurotransmitter involved in pain transmission.
Biochemical Pathways
Compounds with a trifluoromethyl group have been associated with the regulation ofcentral inflammation . This suggests that they may play a role in inflammatory pathways in the central nervous system.
Biological Activity
N-(4-(3-oxo-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications. This article provides a comprehensive review of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 466.5 g/mol. Its structure includes a thiazole ring, a furan moiety, and a piperazine group, which are known to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H21F3N4O3S |
| Molecular Weight | 466.5 g/mol |
| CAS Number | 1049376-34-2 |
| Synonyms | Various (see PubChem) |
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of this compound. Research indicates that it exhibits cytotoxic effects on various cancer cell lines. For instance, in vitro assays have shown that the compound can induce apoptosis in MCF7 breast cancer cells, with an IC50 value of approximately 25.72 ± 3.95 μM . Additionally, in vivo studies demonstrated significant tumor growth suppression in mice models treated with the compound.
Case Study: MCF7 Cell Line
- Cell Line : MCF7 (breast cancer)
- IC50 : 25.72 ± 3.95 μM
- Mechanism : Induction of apoptosis through caspase activation.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes (COX). In a comparative study, it showed moderate inhibitory activity against COX-I and COX-II enzymes with IC50 values ranging from 0.52 to 22.25 μM . This suggests that it may be useful in treating conditions associated with chronic inflammation.
Table 2: COX Inhibition Data
| Compound | IC50 (COX-I) | IC50 (COX-II) | Selectivity Index |
|---|---|---|---|
| N-(trifluoromethyl) | 10.73 μM | 0.52 μM | 20.5 |
Mechanistic Insights
The biological mechanisms underlying the activities of this compound are still being elucidated. Preliminary findings suggest that its anti-cancer effects may be mediated via the modulation of apoptotic pathways and inhibition of cell proliferation signals.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with urea derivatives and carboxamides reported in the literature. Below is a detailed comparison based on physicochemical properties, substituent effects, and synthetic yields.
Table 1: Structural and Physicochemical Comparison
Key Observations :
Functional Group Differences: The target compound replaces the urea group (common in and compounds) with a furan-2-carboxamide. The 3-oxo propyl chain in the target compound distinguishes it from simpler piperazine-linked thiazoles in .
Substituent Effects :
- Trifluoromethyl Groups : Compounds like 1f, 1g, and 11e share the trifluoromethylphenyl motif with the target compound. This group enhances metabolic stability and electron-withdrawing effects, which may influence receptor binding .
- Piperazine Linkers : All compared compounds utilize piperazine as a spacer, but the target compound’s piperazine is directly attached to a trifluoromethylphenyl group, unlike the hydrazine-linked variants in .
Synthetic Yields :
- Urea derivatives (e.g., 1g, 11e) exhibit higher yields (78–87%) compared to the target compound’s synthetic pathway (data unavailable). This suggests urea formation may be more efficient than carboxamide coupling in similar scaffolds .
Research Implications
- Pharmacological Potential: The target compound’s carboxamide group may confer selectivity for enzymes over receptors, contrasting with urea derivatives (e.g., 11e) that often target GPCRs .
- Agrochemical Relevance : While lists pesticides with carboxamide groups (e.g., fluazuron), the target compound’s piperazine-thiazole scaffold diverges from typical agrochemical templates .
Limitations and Gaps
- No biological activity data for the target compound is available in the provided evidence, limiting functional comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
